

Aselacin A: A Technical Guide to its Chemical Properties and Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin A is a naturally occurring cyclic pentapeptolide that has garnered interest within the scientific community for its notable biological activity as an antagonist of endothelin receptors. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Aselacin A**, its molecular formula, and its mechanism of action. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry. All quantitative data are summarized in structured tables for ease of reference. Additionally, this guide includes a detailed representation of the endothelin receptor signaling pathway and a generalized experimental workflow for the isolation and characterization of aselacins, visualized using Graphviz.

Chemical and Physical Properties

Aselacin A is a complex molecule isolated from the fungus Acremonium sp.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.



Property	Value	Source
Molecular Formula	C46H68N8O11	[3]
Molecular Weight	909.08 g/mol	[3]
CAS Number	156223-06-2	[3]
Boiling Point (predicted)	1356.7 °C at 760 mmHg	
Density (predicted)	1.27 g/cm ³	_

Note: Specific experimental data for melting point and solubility are not readily available in the public domain and would likely be found in the primary research literature.

Molecular Structure and Formula

Aselacin A is a cyclic pentapeptolide.[1] The core structure is a cyclic peptide, and it possesses a side chain that contributes to its biological activity.

Molecular Formula: C46H68N8O11[3]

Biological Activity

Aselacin A functions as an antagonist of the endothelin-1 (ET-1) receptor, inhibiting the binding of ET-1 to both ETA and ETB receptor subtypes.[4] This inhibitory action has been quantified in radioligand binding assays.

Assay System	IC50 Value	Source
Endothelin-1 binding to bovine atrial membranes (ETA receptors)	22 μg/mL	[4]
Endothelin-1 binding to porcine brain membranes (ETB receptors)	20 μg/mL	[4]

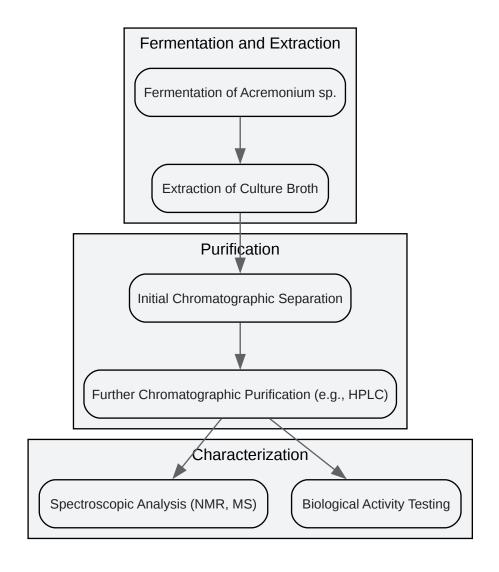
Experimental Protocols



Detailed, step-by-step experimental protocols for the isolation and specific analytical procedures for **Aselacin A** are contained within the primary scientific literature and are not fully detailed in publicly accessible documents. The following represent generalized workflows based on available information.

General Isolation and Purification Workflow of Aselacins

The following diagram illustrates a logical workflow for the isolation and purification of aselacins from Acremonium sp., based on common practices for natural product isolation.



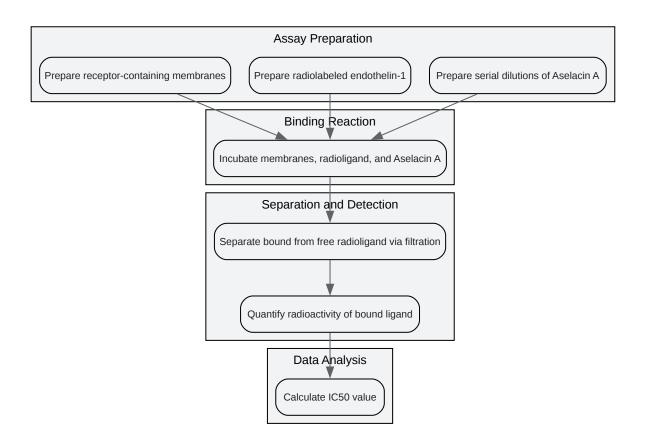
Click to download full resolution via product page

Figure 1. Generalized workflow for Aselacin isolation.



Radioligand Binding Assay Protocol (General)

The determination of the IC50 values for **Aselacin A** was performed using a radioligand binding assay. A generalized protocol for such an assay is outlined below.



Click to download full resolution via product page

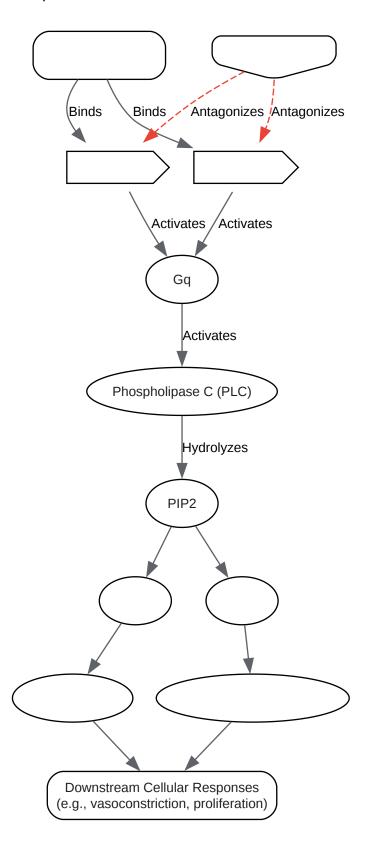
Figure 2. Radioligand binding assay workflow.

Signaling Pathway

Aselacin A exerts its biological effects by antagonizing endothelin receptors. The binding of endothelin to its G protein-coupled receptors (GPCRs), ETA and ETB, triggers a cascade of



intracellular signaling events. The following diagram illustrates the major signaling pathways activated by endothelin receptors.





Click to download full resolution via product page

Figure 3. Endothelin receptor signaling pathway.

Conclusion

Aselacin A represents a significant natural product with well-defined antagonistic activity against endothelin receptors. Its chemical properties and molecular formula have been established, providing a solid foundation for further investigation. While detailed experimental protocols and raw analytical data are primarily available in specialized scientific publications, this guide offers a comprehensive summary of the publicly accessible information. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for researchers in the field. Further exploration of **Aselacin A** and its analogs may lead to the development of novel therapeutic agents for a variety of cardiovascular and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ASTERRIC ACID, A NEW ENDOTHELIN BINDING INHIBITOR [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bioaustralis.com [bioaustralis.com]
- To cite this document: BenchChem. [Aselacin A: A Technical Guide to its Chemical Properties and Molecular Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243066#chemical-properties-and-molecularformula-of-aselacin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com